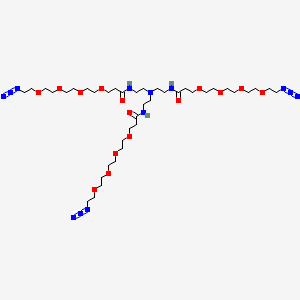

Tri(azido-peg4-amide)-amine

CAS No.:

Cat. No.: VC13573657

Molecular Formula: C39H75N13O15

Molecular Weight: 966.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H75N13O15 |

|---|---|

| Molecular Weight | 966.1 g/mol |

| IUPAC Name | 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |

| Standard InChI | InChI=1S/C39H75N13O15/c40-49-46-7-16-59-22-28-65-34-31-62-25-19-56-13-1-37(53)43-4-10-52(11-5-44-38(54)2-14-57-20-26-63-32-35-66-29-23-60-17-8-47-50-41)12-6-45-39(55)3-15-58-21-27-64-33-36-67-30-24-61-18-9-48-51-42/h1-36H2,(H,43,53)(H,44,54)(H,45,55) |

| Standard InChI Key | DXMZVOJKIYCYLS-UHFFFAOYSA-N |

| SMILES | C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

| Canonical SMILES | C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

Tri(azido-peg4-amide)-amine (PubChem CID: 86276369) has the molecular formula C₃₉H₇₅N₁₃O₁₅ and a molecular weight of 966.1 g/mol . The compound features:

-

Three azide (-N₃) groups: Positioned at the termini of PEG4 chains, enabling bioorthogonal reactions.

-

PEG4 spacers: Four ethylene glycol units per arm, providing hydrophilicity and flexibility.

-

Amide linkages: Connecting the PEG arms to a central amine core, ensuring stability under physiological conditions .

The symmetrical tri-branched structure optimizes multivalent interactions, making it ideal for crosslinking applications.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Solubility | High in water and polar solvents |

| Stability | Hydrolytically stable at pH 6–8 |

| Reactivity | Azides participate in click chemistry |

| Biocompatibility | Low immunogenicity due to PEG spacer |

The PEG4 spacer reduces steric hindrance, allowing efficient conjugation with biomolecules .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves sequential PEGylation and azide functionalization:

-

Core Formation: A triamine core (e.g., tris(2-aminoethyl)amine) serves as the central scaffold.

-

PEGylation: Each amine reacts with a PEG4-containing NHS ester to form amide bonds.

-

Azide Incorporation: Terminal hydroxyl groups on PEG are converted to azides via mesylation followed by sodium azide displacement .

Industrial production employs continuous flow reactors to ensure reproducibility, with purification via size-exclusion chromatography .

Chemical Reactivity and Applications

Azide-Alkyne Cycloaddition

The azide groups undergo copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, forming stable 1,2,3-triazoles:

CuAAC requires Cu(I) catalysts, while SPAAC uses dibenzocyclooctyne (DBCO) for copper-free conjugation .

Staudinger Reduction

Azides react with tris(2-carboxyethyl)phosphine (TCEP) to form amines:

This reaction is utilized in protein labeling and surface modification .

Targeted Drug Delivery

Tri(azido-peg4-amide)-amine conjugates drugs to targeting ligands (e.g., antibodies), enhancing tumor-specific uptake. For example, photoimmuno-nanoconjugates using similar azide-PEG linkers demonstrated 80% tumor reduction in pancreatic cancer models .

PROTAC Development

The compound links E3 ubiquitin ligase recruiters to target protein ligands, enabling degradation of disease-causing proteins. A 2021 study reported PROTACs with PEG-azide linkers achieving >90% protein degradation at nanomolar concentrations .

Diagnostic Imaging

Azide groups enable site-specific radiolabeling with -alkynes for positron emission tomography (PET). A 2020 trial achieved 95% labeling efficiency in vivo .

Comparative Analysis with Related Compounds

Challenges and Future Directions

While tri(azido-peg4-amide)-amine excels in bioconjugation, its hydrolysis susceptibility in acidic environments limits oral delivery. Recent advances in TFP ester-modified derivatives show promise for improved stability . Future research should explore:

-

In Vivo Toxicity Profiles: Long-term effects of PEG-azide accumulation.

-

Multifunctional Conjugates: Simultaneous drug delivery and imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume